molecular formula C19H22N2O5S B2754635 2-(3,4-dimethoxyphenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide CAS No. 946215-94-7

2-(3,4-dimethoxyphenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

Numéro de catalogue: B2754635
Numéro CAS: 946215-94-7
Poids moléculaire: 390.45
Clé InChI: CEHFRWGFAHCNGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-(3,4-dimethoxyphenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide features a central acetamide backbone with two distinct substituents:

  • A 3,4-dimethoxyphenyl group attached to the α-carbon of the acetamide.
  • An isothiazolidin-1,1-dioxide moiety linked to the nitrogen atom via a phenyl ring.

The 3,4-dimethoxy substitution on the phenyl ring introduces electron-donating methoxy groups, which can enhance lipophilicity and influence binding interactions with biological targets .

Propriétés

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-17-8-7-14(11-18(17)26-2)12-19(22)20-15-5-3-6-16(13-15)21-9-4-10-27(21,23)24/h3,5-8,11,13H,4,9-10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHFRWGFAHCNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(3,4-dimethoxyphenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide (CAS Number: 946215-94-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H22N2O5S
  • Molecular Weight : 390.45 g/mol
  • IUPAC Name : 2-(3,4-dimethoxyphenyl)-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide

The structure of the compound features a dimethoxyphenyl group and a dioxidoisothiazolidin moiety, which are believed to contribute significantly to its biological activity.

Anticancer Properties

Research indicates that compounds similar in structure to this compound exhibit notable anticancer properties. For instance, derivatives containing the dioxidoisothiazolidin moiety have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism is thought to involve the inhibition of specific kinases that play a role in cancer progression .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell Lines TestedMechanism of Action
This compoundHeLa, MCF-7Inhibition of kinase activity
Related Urea DerivativesVariousInduction of apoptosis

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective effects. Similar compounds have been investigated for their potential applications in treating neurodegenerative diseases such as Parkinson's disease. The neuroprotective mechanism is hypothesized to involve modulation of oxidative stress pathways and enhancement of neuronal survival signals.

Analgesic Properties

Additionally, there is emerging evidence that suggests analgesic properties associated with this compound. The structural similarities with known analgesics indicate a potential for pain relief applications through modulation of pain signaling pathways .

Study on Smooth Muscle Activity

A study examining the effects of a related compound (IQP) on smooth muscle contractility found that it produced significant muscle relaxation by blocking calcium influx through voltage-dependent channels and activating cAMP-dependent signaling pathways. Although not directly testing this compound, these findings suggest potential therapeutic applications in gastrointestinal motility disorders .

Binding Affinity Studies

Further research has focused on the binding affinities of structurally similar compounds with various biological targets. These studies indicate that the dioxidoisothiazolidin moiety may enhance binding interactions with cellular proteins involved in survival and apoptosis signaling pathways .

Comparaison Avec Des Composés Similaires

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structural Differences :
    • Substituent on phenyl ring : Chlorine atoms (electron-withdrawing) vs. methoxy groups (electron-donating) in the target compound.
    • Heterocyclic group : Thiazole ring vs. isothiazolidin dioxide.
  • Implications: The dichlorophenyl group may reduce lipophilicity (Cl: ClogP ~0.7) compared to dimethoxyphenyl (ClogP ~1.2) . Reported applications include antimicrobial activity due to structural mimicry of benzylpenicillin .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide

  • Structural Differences :
    • Substituent positions : 2,5-dimethoxyphenyl vs. 3,4-dimethoxyphenyl.
    • Heterocyclic group : Trifluoromethylbenzothiazole vs. isothiazolidin dioxide.
  • The trifluoromethyl group increases lipophilicity and metabolic resistance, whereas the sulfone in the target compound may enhance solubility .

2-(3,4-Dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide

  • Structural Differences :
    • Heterocyclic group : Imidazopyridine vs. isothiazolidin dioxide.
  • The methyl group on imidazopyridine could improve membrane permeability compared to the sulfone group .

Key Structural Determinants of Activity

  • Methoxy vs.
  • Heterocyclic Moieties :
    • Isothiazolidin dioxide : Enhances solubility and stability due to sulfone’s polarity.
    • Benzothiazole/Thiazole : Improve rigidity and π-stacking, often seen in kinase inhibitors .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.